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Clinical Trial Evidence and Synergistic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Uprosertib

CAS No.: 1047634-65-0

Cat. No.: S548425

Uprosertib has been studied as both a monotherapy and in combination with other agents. The clinical

findings, along with promising data from high-throughput screening platforms, are summarized below.

Trial Phase / . - Source /
Cancer Type Regimen Key Findings

Study Type Context
Metastatic Phase I Trametinib (MEKIi) -  Limited efficacy with
Triple-Negative Clinical Trial > Trametinib + monotherapy; combination
Breast Cancer [1] Uprosertib at showed numerically greater
(mTNBC) progression objective responses (15.8%

vs 5.4%) but no PFS
difference [1].

Endometrial Phase | Trametinib + Under development;
Cancer Clinical Trial Uprosertib Likelihood of Approval
[2] benchmark provided [2].
Colorectal Preclinical Uprosertib + Promising synergy identified
Cancer (CRC) (Patient- Everolimus in high-throughput screening
derived (mTORI) of patient-derived cells,
models) [3] [4] suggesting a potential

combination strategy [3] [4].
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Trial Phase / . N Source /
Cancer Type Regimen Key Findings
Study Type Context
Various Cancers  Multiple Early- Monotherapy and Studied in melanoma, multiple
Phase Trials Combinations myeloma, acute myeloid
[5] leukemia, and other solid
tumors [5].

Mechanism of Action and Signaling Pathway

Uprosertib inhibits the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell survival,

proliferation, and metabolism [6].
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Figure 1: PI3BK/AKT/mTOR signaling pathway and Uprosertib's mechanism. Uprosertib inhibits active AKT.

Lactic acidosis can confer resistance by providing an alternative energy source.

Experimental Insights into Resistance Mechanisms

A key resistance mechanism to Upresertib involves metabolic adaptation under lactic acidosis, a common

feature of the tumor microenvironment [7].

¢ Experimental Model: The study used HCT116 and LS174T colon cancer cells, gradually adapted to
physiological lactate concentrations (0-20 mM) to mimic the tumor microenvironment [7].

¢ Resistance Phenotype: In the presence of lactic acid, cells showed significantly increased survival
and reduced apoptosis upon Uprosertib treatment, confirming induced resistance [7].

¢ Mechanistic Investigations: Despite effective Akt signaling inhibition, resistant cells maintained
mitochondrial respiration by importing lactate via Monocarboxylate Transporters (MCTs) and using it
as a fuel in the TCA cycle [7].

¢ Reversing Resistance: Co-treatment with an MCT inhibitor or an Oxidative Phosphorylation
(OXPHOS) inhibitor was sufficient to re-sensitize the cancer cells to Uprosertib-induced apoptosis

[7].

The experimental workflow for investigating this resistance is outlined below.
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Figure 2: Experimental workflow for studying lactic acidosis-induced Uprosertib resistance.

Future Directions and Conclusions

Research continues to explore Uprosertib's potential through intelligent combination strategies.

e Overcoming Resistance: Targeting lactate transport or mitochondrial metabolism presents a viable
strategy to overcome microenvironment-driven resistance [7].

¢ Synergistic Combinations: Preclinical data strongly support the synergistic combination of AKT and
mMTOR inhibition (e.g., with everolimus) in Colorectal Cancer, a finding revealed using more
physiologically relevant patient-derived models [3] [4].
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e Biomarker Development: Clinical studies highlight the need for predictive biomarkers. In mTNBC
trials, early clearance of circulating tumor DNA (ctDNA) was associated with improved outcomes,
suggesting its potential as an early response marker [1].

In summary, while the clinical development of Upresertib has faced challenges, its future likely depends on
biomarker-driven patient selection and rational combinations targeting both primary oncogenic signaling and

adaptive resistance pathways.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39644403/
https://www.smolecule.com/products/s548425?utm_src=pdf-body
https://www.smolecule.com/products/s548425?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39644403/
https://www.pharmaceutical-technology.com/data-insights/trametinib-dimethyl-sulfoxide-uprosertib-novartis-endometrial-cancer-likelihood-of-approval/
https://ryvu.com/press-release/ryvu-announces-publication-of-novel-target-discovery-data-in-colorectal-cancer-from-the-onco-prime-platform
https://www.nature.com/articles/s41598-025-08649-0
https://go.drugbank.com/drugs/DB11969
https://pmc.ncbi.nlm.nih.gov/articles/PMC12310466/
https://www.nature.com/articles/s41416-020-0777-y?error=cookies_not_supported
https://www.smolecule.com/products/b548425#uprosertib-investigational-cancer-treatment
https://www.smolecule.com/products/b548425#uprosertib-investigational-cancer-treatment
https://www.smolecule.com/products/b548425#uprosertib-investigational-cancer-treatment
https://www.smolecule.com/products/s548425?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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